5-Hydroxybenzydamine Hydrochloride
Description
Properties
CAS No. |
39860-89-4 |
|---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.87 |
IUPAC Name |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H |
InChI Key |
KXCCGANRGMOPNC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl |
Synonyms |
3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Hydrochloride; 3-[3-(Dimethylamino)propoxy]-1-(phenylmethyl)-1H-indazol-5-ol Monohydrochloride; 1-Benzyl-3-(3-dimethylaminopropoxy)-5-hydroxy-1H-indazole Hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Hydroxybenzydamine Hydrochloride
Strategies for the Chemical Synthesis of 5-Hydroxybenzydamine (B571449) Hydrochloride
The chemical synthesis of benzydamine-related structures can be complex, often involving multi-step processes to build the core indazole ring and attach the necessary side chains. A reported synthetic route for a closely related compound, identified as benzydamine (B159093) hydrochloride impurity B, provides a framework for understanding the construction of such molecules. google.com This method begins with 2-amino-5-benzyl benzoate (B1203000) methyl ester and proceeds through a five-step reaction sequence to yield the final product. google.com
The initial raw material is first subjected to hydrolysis to convert the methyl ester group into a carboxylic acid. google.com Subsequently, the amino group undergoes diazotization, followed by a reduction, to form a hydrazine (B178648) intermediate. The key indazole structure is then formed through an intramolecular ring-closure reaction involving the newly formed hydrazine and the carboxyl group. google.com The final steps involve sequential alkylation reactions on a nitrogen atom and an oxygen atom to introduce the required side chains, ultimately yielding the target compound. google.com
The table below outlines the general sequence described in the patent for the synthesis of the benzydamine-related impurity. google.com
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrolysis | Lithium hydroxide (B78521) hydrate, 1,4-dioxane, water | Intermediate with a carboxylic acid group |
| 2 | Diazotization & Reduction | Sodium nitrite (B80452) (NaNO₂), Tin(II) chloride (SnCl₂) | Hydrazine intermediate |
| 3 | Ring Closure | Hydrochloric acid | Benzopyrazolyl derivative (indazole core) |
| 4 | Alkylation (O-alkylation) | Sodium hydroxide (NaOH), Benzyl (B1604629) chloride (BnCl) | Benzylated intermediate |
This synthetic approach is noted for its efficiency and practicality, providing a reliable method for obtaining the compound for use as a reference standard, which is crucial for quality control in manufacturing processes. google.com
Synthesis and Application of Isotopically Labeled 5-Hydroxybenzydamine Analogues
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a critical tool in pharmaceutical research and development. nih.govnih.gov Synthesizing isotopically labeled analogues of 5-Hydroxybenzydamine Hydrochloride allows for precise applications in quantitative analysis, metabolism studies, and the investigation of reaction mechanisms. nih.govnih.gov
Synthesis Strategies The synthesis of isotopically labeled compounds often follows similar pathways to their unlabeled counterparts, but utilizes starting materials or reagents enriched with the desired isotope. For instance, a deuterated analogue could be prepared using a deuterated alkylating agent or by performing reactions in deuterated solvents under specific conditions. researchgate.net A common strategy involves a multi-step process starting from a simple, commercially available labeled precursor. nih.govnih.gov For example, the synthesis of a deuterated nitrone spin trap, 5,5-di(trideuteromethyl)pyrroline N-oxide, was achieved in four steps starting from isotopically labeled 2-nitropropane (B154153) analogs. nih.gov This highlights a feasible approach where a labeled fragment is incorporated early and carried through the synthetic sequence.
Applications The primary applications for isotopically labeled analogues of 5-Hydroxybenzydamine are rooted in their unique physical properties. The key benefit of deuteration, often termed a "deuterium switch," is its potential to alter the metabolic fate of a drug. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. nih.govnih.gov
Table 2: Applications of Isotopically Labeled Analogues
| Application Area | Purpose | Rationale |
|---|---|---|
| Pharmacokinetic Studies | Modify and study drug metabolism. nih.gov | The kinetic isotope effect can decrease the rate of metabolism, potentially improving a drug's half-life. nih.govnih.gov |
| Safety & Toxicology | Reduce the formation of toxic metabolites. nih.govnih.gov | Altering metabolic pathways can prevent the generation of harmful reactive intermediates. researchgate.net |
| Quantitative Analysis | Serve as internal standards in mass spectrometry. nih.gov | Labeled analogues co-elute with the unlabeled analyte but are distinguishable by mass, allowing for highly accurate quantification. nih.gov |
| Mechanistic Studies | Elucidate reaction or metabolic pathways. | Using labeled compounds helps track the transformation of a molecule, clarifying complex biological or chemical processes. nih.gov |
While the synthesis of a specific isotopically labeled 5-Hydroxybenzydamine is not detailed in the available literature, the established principles and methodologies provide a clear path for its potential creation and use in advanced pharmaceutical and analytical studies. nih.govnih.gov
Exploration of Derivatization Pathways for Structural Probing and Analogue Generation
Derivatization involves chemically modifying a molecule to alter its properties for a specific purpose. For a compound like 5-Hydroxybenzydamine, this can be done for two primary reasons: to facilitate its detection and quantification (structural probing) or to create a library of related analogues to explore structure-activity relationships (SAR).
Derivatization for Structural Probing In analytical chemistry, derivatization is often employed to enhance the detectability of an analyte. For instance, a molecule that lacks a strong chromophore or fluorophore can be reacted with a derivatizing agent to attach a group that is easily detected by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). nih.gov A highly sensitive method for analyzing α-keto acids involves derivatization with 1,2-Diamino-4,5-methylenedioxybenzene (MDB), which reacts to form a highly fluorescent product, enabling detection at the femtomole level. dojindo.com A similar strategy could be applied to 5-Hydroxybenzydamine, where its hydroxyl or secondary amine groups could be targeted by a suitable labeling reagent to improve analytical sensitivity.
Derivatization for Analogue Generation Modifying the structure of a lead compound is a cornerstone of medicinal chemistry, aimed at discovering new entities with improved potency, selectivity, or other pharmacological properties. This involves the systematic modification of the parent molecule's functional groups. A study on 2'-deoxyuridine (B118206) demonstrated this principle by converting its 5-(hydroxymethyl) group into azidomethyl and aminomethyl groups. nih.gov These transformations were achieved through methods like tosylation followed by displacement with lithium azide, and subsequent catalytic hydrogenation to yield the amine. nih.gov Each new analogue was then tested to evaluate how the structural change affected its biological activity. nih.gov
Similarly, a library of derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized to search for new antibacterial agents. nih.gov By creating various hydrazone derivatives from the core structure, researchers were able to identify compounds with potent and, in some cases, superior activity compared to established antibiotics. nih.gov This approach of generating a focused library of analogues by modifying a specific part of 5-Hydroxybenzydamine could lead to the discovery of novel compounds with unique biological profiles.
Table 3: Derivatization Approaches and Objectives
| Objective | Approach | Example Reaction | Potential Target on 5-Hydroxybenzydamine |
|---|---|---|---|
| Structural Probing | Attaching a fluorescent or UV-active tag. | Reaction with a labeling reagent like MDB or dansyl chloride. dojindo.com | Phenolic hydroxyl group, tertiary amine. |
| Analogue Generation | Conversion of functional groups. | Tosylation of a hydroxyl group followed by nucleophilic substitution (e.g., with an azide). nih.gov | Phenolic hydroxyl group. |
| Analogue Generation | Acylation/Alkylation. | Reaction of an amine or hydroxyl group with acyl chlorides or alkyl halides. | Phenolic hydroxyl group. |
| Analogue Generation | Formation of hydrazones/amides from a carboxylic acid precursor. nih.gov | Condensation with hydrazines or amines. | (Hypothetical) A carboxylic acid precursor to the core structure. |
Advanced Analytical Techniques in 5 Hydroxybenzydamine Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) for Research Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantitative analysis of 5-Hydroxybenzydamine (B571449) Hydrochloride and its parent compound, benzydamine (B159093) hydrochloride. sciencepublishinggroup.comnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering high selectivity, specificity, and sensitivity for separating the target analyte from its impurities and degradation products. sciencepublishinggroup.comnih.gov
Research has demonstrated the development and validation of RP-HPLC methods for the determination of benzydamine hydrochloride and its related substances, including 5-Hydroxybenzydamine. sciencepublishinggroup.com These methods are designed to be precise, accurate, and specific, with a linear detector response over a defined concentration range. sciencepublishinggroup.com For instance, a validated HPLC method for benzydamine hydrochloride and its impurities utilized a C18 column with a mobile phase consisting of acetonitrile, methanol, and an ammonium (B1175870) carbonate buffer. researchgate.net This method proved suitable for routine analysis in quality control laboratories. researchgate.net
The versatility of HPLC allows for various detection techniques, including UV detection, which is commonly employed for the analysis of these compounds. sciencepublishinggroup.comresearchgate.netnih.gov The selection of an appropriate stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving good separation and reliable quantification. sciencepublishinggroup.comnih.govresearchgate.net The ability to separate and quantify 5-Hydroxybenzydamine Hydrochloride from its parent compound and other potential degradation products is essential for stability studies and ensuring the quality of pharmaceutical formulations. sciencepublishinggroup.comresearchgate.net
Table 1: HPLC Method Parameters for Analysis of Benzydamine and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Gemini C18 (250 × 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile-methanol-ammonium carbonate buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 218 nm | researchgate.net |
| Column | Nucleosil 100-5 C18 (5 μm, 250 × 4,6 mm i.d.) | researchgate.net |
Spectrophotometric Approaches for Investigational Analysis and Degradation Product Monitoring
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a valuable tool for the analysis of this compound, especially in the context of monitoring its formation as a degradation product of benzydamine. researchgate.nettandfonline.com These techniques are often simple, cost-effective, and can be readily implemented for routine analysis. ijarsct.co.in
Derivative spectrophotometry has been successfully employed to determine benzydamine hydrochloride in the presence of its degradation products, including 5-hydroxybenzydamine. researchgate.nettandfonline.com By calculating the first or second derivative of the absorption spectrum, overlapping signals from the parent drug and its degradation products can be resolved, allowing for their simultaneous determination. tandfonline.com For instance, one study described the use of first derivative spectrophotometry for the simultaneous determination of chlorhexidine (B1668724) gluconate and benzydamine hydrochloride, measuring the responses at 271 nm and 324 nm, respectively. researchgate.net
Colorimetric methods have also been developed for the determination of benzydamine hydrochloride in the presence of its photodegradation products, 5-hydroxybenzydamine and 2-B-dimethylaminopropyl-l-benzylindalolin-3-one. researchgate.nettandfonline.com These methods often involve the formation of a colored ion-pair complex that can be quantified spectrophotometrically. researchgate.nettandfonline.com
The choice of solvent and the pH of the medium can significantly influence the UV absorption spectra of the compounds, and these parameters must be carefully controlled for accurate and reproducible results. ijper.org
Table 2: Spectrophotometric Methods for Benzydamine and Degradation Products
| Method | Analyte(s) | Wavelength/Technique | Reference |
|---|---|---|---|
| 1st Derivative Spectrophotometry | Chlorhexidine Gluconate and Benzydamine Hydrochloride | 271 nm and 324 nm | researchgate.net |
| Colorimetry | Benzydamine Hydrochloride in the presence of 5-hydroxybenzydamine | Formation of an ion-pair with bromophenol red, measured at 425 nm | researchgate.nettandfonline.com |
| Derivative Spectrophotometry | Hydrochlorothiazide and Benzydamine Hydrochloride in the presence of their degradation products | First and second derivative measurements at specific wavelengths | tandfonline.com |
Application of Advanced Spectroscopic Methods for Research-Oriented Structural Elucidation
The unambiguous identification and structural elucidation of this compound and related compounds heavily rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.netswayam2.ac.in These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. nih.gov The chemical shifts, coupling constants, and splitting patterns observed in an NMR spectrum provide a wealth of information about the chemical environment of each proton and carbon atom. nptel.ac.inresearchgate.net For a compound like 5-Hydroxybenzydamine, ¹H NMR would reveal the number of different types of protons and their neighboring protons, while ¹³C NMR would identify the number and types of carbon atoms present. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between different parts of the molecule. nih.gov
Mass Spectrometry (MS): MS is instrumental in determining the molecular weight and elemental formula of a compound. nih.govnptel.ac.in High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule. nptel.ac.in Hyphenated techniques like HPLC-MS combine the separation power of HPLC with the identification capabilities of MS, enabling the analysis of complex mixtures and the identification of individual components. nih.gov
The combined application of NMR and MS, often alongside other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, is essential for the complete structural characterization of new compounds or for confirming the identity of known substances in a research setting. nih.govswayam2.ac.innptel.ac.in
Electrochemical Methodologies in the Study of Related Compounds for Research Applications
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds, including benzydamine hydrochloride and related substances. mdpi.compnrsolution.orgslideshare.net These techniques are based on the measurement of potential, current, or charge associated with an electrochemical reaction at an electrode surface. slideshare.net
Potentiometry: Potentiometric sensors, such as ion-selective electrodes (ISEs), have been developed for the determination of benzydamine hydrochloride. pnrsolution.org These sensors exhibit a potential response that is proportional to the concentration of the analyte. pnrsolution.org PVC membrane and coated-wire sensors have shown good selectivity and fast response times for benzydamine in various samples. pnrsolution.org
Voltammetry: Voltammetric techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), involve applying a varying potential to an electrode and measuring the resulting current. mdpi.comsciforum.netnih.gov These methods are highly sensitive and can be used for the quantitative determination of electrochemically active compounds. mdpi.comsciforum.net While specific voltammetric studies on this compound are not extensively detailed in the provided results, the electrochemical activity of the parent compound, benzydamine, suggests that its hydroxylated metabolite would also be amenable to electrochemical analysis. sciforum.net The development of modified electrodes can further enhance the sensitivity and selectivity of voltammetric methods. nih.govcdmf.org.br
Electrochemical methods have been successfully applied to the analysis of various pharmaceuticals and can be particularly useful for the determination of analytes in complex matrices. mdpi.com
Table 3: Electrochemical Methods for Analysis of Benzydamine and Related Compounds
| Method | Analyte | Key Findings | Reference |
|---|---|---|---|
| Potentiometry (PVC membrane and coated-wire sensors) | Benzydamine Hydrochloride | Sensors showed good selectivity and fast response times (3-8 seconds). | pnrsolution.org |
| Voltammetry | Benzydamine Hydrochloride | Applicable for pharmaceutical dosage form analysis. | sciforum.net |
| Voltammetry (Modified Electrodes) | Related Benzimidazole Compounds | Enhanced sensitivity and simultaneous determination capabilities. | nih.gov |
Mechanistic Investigations of 5 Hydroxybenzydamine Formation and Biotransformation
Elucidation of Photodegradation Mechanisms Leading to 5-Hydroxybenzydamine (B571449)
The chemical stability of benzydamine (B159093) is compromised upon exposure to light, leading to a process known as photodegradation. researchgate.net Research has shown that benzydamine is stable in aqueous solutions at temperatures up to 70°C for two hours, but it begins to degrade within five minutes of exposure to UV radiation. researchgate.net The formation of 5-Hydroxybenzydamine is a notable consequence of this photodegradation. tandfonline.com
The underlying mechanism involves the absorption of photons by the benzydamine molecule, which elevates it to an excited state. mdpi.comnih.gov This process can generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from the surrounding environment (e.g., water). mdpi.comnih.gov These reactive species are key to the degradation process. The subsequent reaction involves an electrophilic attack on the aromatic benzene (B151609) ring of the benzydamine molecule by these hydroxyl radicals. This specific chemical reaction, aromatic hydroxylation, results in the introduction of a hydroxyl (-OH) group onto the ring, forming 5-Hydroxybenzydamine. tandfonline.com
The photodegradation of benzydamine is a complex pathway that yields multiple products. researchgate.net An analysis using high-performance liquid chromatography (HPLC) after just one hour of UV irradiation revealed a complex degradation profile with at least five distinct degradation products. researchgate.net The primary photodegradation products, including by inference 5-Hydroxybenzydamine, are generally more hydrophilic than the parent benzydamine molecule due to the addition of polar functional groups like the hydroxyl group. researchgate.net
Biochemical Pathways Involved in the In Vitro Transformation of Benzydamine to 5-Hydroxybenzydamine
In addition to photodegradation, benzydamine is subject to biotransformation through metabolic processes. One of the principal metabolic pathways identified for benzydamine is the hydroxylation of its benzene ring, which produces 5-Hydroxybenzydamine. researchgate.net This transformation is a typical Phase I metabolic reaction.
Studies on the metabolism of benzydamine in humans have identified several key pathways. Following oral administration, a significant portion of the drug is metabolized before excretion. The main metabolic routes are:
Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring to form 5-Hydroxybenzydamine. researchgate.net
N-Oxidation: The formation of Benzydamine N-oxide is a primary metabolic and degradation product. researchgate.netresearchgate.net
Elimination of the Dimethylaminopropyl Group: This leads to the formation of didesmethylbenzydamine. researchgate.net
Elimination of the Benzyl (B1604629) Group. researchgate.net
Desmethylation. researchgate.net
These pathways demonstrate the various ways the body chemically modifies benzydamine, with aromatic hydroxylation being the direct route to the formation of 5-Hydroxybenzydamine.
Identification and Characterization of Related Degradation Products in Research Samples
Research into the degradation of benzydamine, through both photodegradation and metabolism, has identified several related products in addition to 5-Hydroxybenzydamine. Forced degradation studies and metabolic analyses have been crucial in characterizing these compounds. researchgate.netscispace.com
A significant degradation product, formed under oxidative conditions and through metabolic N-oxidation, is Benzydamine N-oxide. researchgate.netscispace.com Another identified substance is 1-benzyl-1-H-indazol-3-ol, which is classified as Impurity C in some pharmaceutical standards. scispace.com Photodegradation studies have specifically identified 2-B-dimethylaminopropyl-l-benzylindalolin-3-one as another toxic product formed alongside 5-hydroxybenzydamine. tandfonline.com Metabolic studies have further identified didesmethylbenzydamine as a product of biotransformation. researchgate.net
The table below summarizes the key degradation products identified in research samples.
| Degradation Product | Formation Pathway(s) | Reference |
|---|---|---|
| Benzydamine N-oxide | Metabolism (N-oxidation), Oxidative Degradation | researchgate.netresearchgate.netscispace.com |
| 1-benzyl-1-H-indazol-3-ol (Impurity C) | Degradation/Impurity | scispace.com |
| 2-B-dimethylaminopropyl-l-benzylindalolin-3-one | Photodegradation | tandfonline.com |
| Didesmethylbenzydamine | Metabolism (Elimination of dimethylaminopropyl group) | researchgate.net |
Compound Reference Table
Structure Activity Relationship Sar Studies of 5 Hydroxybenzydamine Hydrochloride and Analogues
Principles and Methodologies of SAR Analysis Applied to Benzydamine (B159093) Derivatives
The SAR analysis of benzydamine, an indazole derivative, and related heterocyclic compounds involves a combination of experimental and computational methodologies designed to map the relationship between molecular structure and biological function. mdpi.com
Experimental Methodologies: The primary experimental approach involves the synthesis of a series of structural analogues where specific parts of the molecule are systematically altered. oncodesign-services.com For a compound like benzydamine, this includes:
Modification of the Indazole Core: Altering substituents on the benzene (B151609) or pyrazole portion of the indazole ring system. Studies on related heterocycles show that substitutions at various positions can significantly influence activity. researchgate.net
Alteration of the Side Chain: Modifying the length, flexibility, or functional groups of the dimethylaminopropoxy side chain to probe its interaction with the biological target.
Introduction of New Functional Groups: Adding groups like hydroxyls, halogens, or alkyl groups to the core structure to explore their impact on polarity, binding interactions, and metabolism.
Once synthesized, these analogues undergo rigorous biological testing using in vitro and in vivo assays to measure their activity, such as their ability to inhibit pro-inflammatory cytokines or their analgesic efficacy. oncodesign-services.comnih.gov The results are then analyzed to correlate specific structural changes with observed changes in biological activity.
Computational Methodologies: Complementing experimental work, computational techniques provide powerful predictive models. pharmacologymentor.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use mathematical equations to quantitatively link the chemical structures of compounds with their biological activities. pharmacologymentor.comfiveable.me This allows for the prediction of a new analogue's potency before it is synthesized.
Molecular Docking and Modeling: These methods simulate the interaction between a ligand (like a benzydamine derivative) and its biological target (e.g., an enzyme or receptor) in three-dimensional space. oncodesign-services.com This can reveal key binding interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. researchgate.net
By integrating these experimental and computational approaches, medicinal chemists can build a comprehensive SAR model for the benzydamine class of molecules, guiding the efficient design of new therapeutic agents. oncodesign-services.com
Influence of the 5-Hydroxyl Group on Molecular Interactions and Resultant Activities
While specific research on 5-Hydroxybenzydamine (B571449) Hydrochloride is not extensively detailed in publicly available literature, the influence of introducing a hydroxyl (-OH) group at the 5-position of the indazole ring can be predicted based on fundamental principles of medicinal chemistry. The hydroxyl group is a small, polar functional group that can act as both a hydrogen bond donor and acceptor. researchgate.netresearchgate.net
Potential Impact on Molecular Interactions:
Hydrogen Bonding: The primary influence of a hydroxyl group is its ability to form strong hydrogen bonds. researchgate.netresearchgate.net The introduction of an -OH group at the 5-position could enable new, direct hydrogen bonding interactions with amino acid residues (e.g., aspartate, serine, or backbone carbonyls) within a biological target's binding site. nih.gov This additional interaction could significantly increase the binding affinity and potency of the molecule compared to the parent benzydamine.
Metabolism: Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.orgwikipedia.org The presence of a hydroxyl group may create a new site for Phase II conjugation reactions (e.g., glucuronidation), potentially leading to more rapid metabolism and clearance from the body compared to benzydamine. wikipedia.org
The table below summarizes the predicted effects of the 5-hydroxyl group on the physicochemical properties and biological interactions of the molecule.
| Property | Parent Benzydamine | Predicted for 5-Hydroxybenzydamine | Rationale |
| Polarity | Lower (Lipophilic) | Higher (More Hydrophilic) | The hydroxyl group is a polar functional group. nih.gov |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | Increased polarity generally enhances water solubility. reachemchemicals.com |
| Hydrogen Bonding Potential | Primarily H-bond acceptor (N atoms, ether oxygen) | H-bond donor and acceptor | The -OH group can both donate and accept hydrogen bonds. researchgate.net |
| Receptor Binding | Relies on hydrophobic and ionic interactions | Potential for additional hydrogen bonding interactions | New H-bonds can increase binding affinity and specificity. researchgate.netnih.gov |
| Metabolic Profile | Metabolized by oxidation and dealkylation | Potential for direct Phase II conjugation (e.g., glucuronidation) | Phenolic hydroxyl groups are common sites for conjugation. wikipedia.org |
This table is based on established medicinal chemistry principles rather than direct experimental data for 5-Hydroxybenzydamine.
Comparative SAR with Parent Benzydamine and Other Structural Analogues
The pharmacological profile of benzydamine is well-established as a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties, which functions primarily through the inhibition of pro-inflammatory cytokines rather than cyclooxygenase (COX) enzymes. nih.govf1000research.com Analyzing its structure in comparison to hypothetical or known analogues helps to contextualize the role of each molecular component.
Benzydamine: The parent compound's activity is derived from its unique indazole structure linked to a dimethylaminopropoxy side chain. Its lipophilic nature allows it to concentrate in inflamed tissues. f1000research.com
5-Hydroxybenzydamine (Hypothetical): The introduction of a 5-hydroxyl group represents a significant modification.
Pharmacokinetic Profile: The increased polarity would likely reduce its ability to passively cross cell membranes, potentially decreasing its local tissue concentration compared to benzydamine, but could also alter its systemic distribution and clearance rates. nih.gov
Other Analogues (e.g., Pravadoline): Structural modifications can also lead to dramatic shifts in pharmacological activity. Pravadoline, which shares structural similarities with benzydamine, was investigated as an NSAID but was found to exert its analgesic effects not through anti-inflammatory pathways but via agonist activity at the cannabinoid receptor 1 (CB1R). nih.gov This highlights the sensitivity of the biological activity to structural changes, where modifications to the core and side chain can redirect the molecule to entirely different biological targets.
The following table provides a comparative overview of these compounds.
| Compound | Core Structure | Key Substituent(s) | Primary Pharmacological Activity |
| Benzydamine | Indazole | Unsubstituted aromatic ring | Anti-inflammatory (cytokine inhibition), Local anesthetic nih.govf1000research.com |
| 5-Hydroxybenzydamine | Indazole | 5-Hydroxyl group | Predicted: Potentially altered anti-inflammatory activity and pharmacokinetics |
| Pravadoline | Indole | Methoxy and other groups | Analgesic (CB1 Receptor Agonist) nih.gov |
This table includes predicted activities for 5-Hydroxybenzydamine based on SAR principles.
Investigation of Molecular Interactions and Ligand Target Engagement in Research Contexts
Theoretical and Experimental Approaches to Identifying Potential Molecular Targets
Identifying the molecular targets of a compound is a critical step in drug discovery and chemical biology. A combination of computational (theoretical) and laboratory-based (experimental) methods are employed to predict and validate these interactions.
Theoretical Approaches:
Computational methods, or in silico studies, offer a rapid and cost-effective way to screen vast libraries of compounds against potential biological targets. For benzydamine (B159093) and its derivatives, these approaches have been instrumental. One prominent theoretical method is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions. For instance, studies have used molecular docking to investigate benzydamine and newly designed analogues as potential direct inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. irjpms.com Such studies analyze the binding energy and interactions within the protein's binding pocket to gauge inhibitory potential. irjpms.com
Another computational strategy involves relating pharmacological data to genomic information. Network-based approaches like drugCIPHER can infer drug-target interactions on a genome-wide scale by integrating data on a drug's chemical structure and therapeutic effects with protein-protein interaction networks. plos.org These methods can reveal unexpected relationships and propose novel targets for existing molecules and their metabolites.
Experimental Approaches:
Experimental validation is essential to confirm theoretical predictions. Affinity-based target identification is a cornerstone of this process. rsc.org This typically involves using a molecular probe, often a modified version of the compound of interest, to "capture" its binding partners from a complex biological sample.
A common workflow involves:
Probe Design: Synthesizing a derivative of the compound (e.g., 5-Hydroxybenzydamine) that incorporates a reactive group for cross-linking and an affinity tag (like biotin).
Target Enrichment: Incubating the probe with cell lysates or tissues, allowing it to bind to its target proteins. The reactive group is then activated (often by UV light) to form a covalent bond.
Isolation and Identification: Using the affinity tag, the probe-protein complexes are pulled out of the mixture. The isolated proteins are then identified using techniques like mass spectrometry. mdpi.com
Radioligand binding assays are another powerful experimental tool. rsc.orgnih.gov In these assays, a radioactively labeled version of a ligand is used to quantify its binding to a specific receptor. By measuring the displacement of the radioligand by the compound under investigation (like 5-Hydroxybenzydamine (B571449) or its analogues), researchers can determine binding affinities (expressed as Kᵢ or Kₐ values) and the density of binding sites (Bₘₐₓ). nih.gov
Exploration of Ligand Binding Site Characteristics and Recognition Mechanisms
Once a target is identified, understanding the specifics of the ligand-target interaction is paramount. This involves characterizing the binding site and the non-covalent forces that govern the recognition mechanism.
The binding site, or binding pocket, is a specific region on the target protein where the ligand fits. Its topography, size, and the physicochemical properties of its amino acid residues determine binding specificity and affinity. For the interaction between benzydamine analogues and TNF-α, in silico models provide detailed visualizations of the binding pocket. irjpms.com These models use 2D and 3D diagrams to map key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific residues of the target. irjpms.commdpi.com
The recognition mechanism is dictated by these molecular interactions. For example, the positively charged dimethylaminopropyl group of benzydamine would favorably interact with negatively charged (acidic) amino acid residues in a binding pocket. The indazole ring can form hydrophobic and π-stacking interactions with aromatic residues. The introduction of a hydroxyl group, as in 5-Hydroxybenzydamine, adds a potential hydrogen bond donor and acceptor, which could alter the binding mode and affinity compared to the parent compound. Studies on unrelated ligand-receptor systems show that substituted phenyl rings can often serve as an "anchoring region" responsible for favorable interactions within a binding site. mdpi.com
| Interaction Type | Description | Potential Role in 5-Hydroxybenzydamine Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The hydroxyl (-OH) group and the nitrogen atoms in the indazole ring can act as hydrogen bond donors or acceptors with polar residues in the target's binding site. |
| Electrostatic Interactions | Attractive or repulsive forces between charged molecules. | The tertiary amine group is protonated at physiological pH, carrying a positive charge that can interact strongly with negatively charged residues like aspartate or glutamate. mdpi.com |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzyl (B1604629) group and the indazole core are nonpolar and likely to engage in favorable hydrophobic interactions within the binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity by ensuring a snug fit of the ligand within the binding pocket. |
Mechanistic Insights from Receptor Binding Assays Using Analogues
Using structural analogues in receptor binding assays is a classic pharmacological strategy to probe structure-activity relationships (SAR). By systematically modifying parts of a molecule, researchers can deduce which functional groups are critical for target binding and efficacy.
Research on benzydamine has led to the development of novel analogues to improve its properties. irjpms.com In one study, four new analogues were designed and evaluated in silico against TNF-α. These analogues, created through minor structural modifications, were predicted to have significantly higher binding affinities than the parent benzydamine molecule. irjpms.com
A typical experimental approach to validate such findings would be a competition binding assay. In this setup, a constant concentration of a radiolabeled ligand known to bind the target (e.g., a radiolabeled TNF-α inhibitor) is incubated with the target protein in the presence of varying concentrations of the unlabeled test compounds (the benzydamine analogues). The ability of each analogue to displace the radioligand is measured, and from this, its inhibitory constant (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity.
This methodology has been widely applied in receptor research. For example, in the study of serotonin (B10506) receptors, analogues of an initial hit compound were synthesized and tested in competition binding assays against a high-affinity radioligand. biorxiv.org This allowed researchers to identify analogues with improved affinity and map the key structural features required for binding. biorxiv.org Such studies provide crucial mechanistic insights, guiding the optimization of lead compounds. Applying this approach to 5-Hydroxybenzydamine and its analogues would clarify their precise affinity for targets like TNF-α and differentiate their binding profiles from that of benzydamine.
| Analogue Feature | Predicted Impact on TNF-α Binding irjpms.com | Rationale |
| Analogue A | Higher Affinity | Modifications likely optimize interactions within the binding pocket. |
| Analogue B | Higher Affinity | Structural changes enhance favorable contacts with key residues. |
| Analogue C | Higher Affinity | Alterations improve the electrostatic or hydrophobic complementarity with the target. |
| Analogue D | Higher Affinity | The combination of modifications results in a more stable ligand-receptor complex. |
Advanced in Vitro Research Models for Mechanistic Studies
Utilization of 2D and 3D Cell Culture Models for Cellular Response and Pathway Analysis
Two-dimensional (2D) cell cultures, where cells are grown in a single layer on a flat surface, have been a foundational tool in chemical research. mdpi.com They are cost-effective and straightforward, making them suitable for initial high-throughput screening of compounds. mdpi.com However, 2D cultures have notable limitations, including disturbances in cell-to-cell and cell-to-extracellular matrix interactions, as well as alterations in cell morphology and polarity. nih.gov These factors can lead to discrepancies between in vitro findings and in vivo realities. physiology.org
Three-dimensional (3D) cell culture models, such as spheroids, have emerged to address the shortcomings of 2D systems. mdpi.com In 3D cultures, cells aggregate to form structures that are more akin to living tissues in terms of their architecture and function. physiology.org These models are better at replicating the cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions found in native tissues. nih.gov Consequently, 3D models are considered more predictive of in vivo responses to chemical compounds. mdpi.com For instance, studies have demonstrated that some tumor cell characteristics are not accurately modeled in 2D cultures, with 3D models showing different proliferation rates and integrin expression. physiology.org
The transition from 2D to 3D models can significantly impact research findings. For example, drug-dose response curves can differ substantially between the two systems, with 3D models often showing increased resistance to treatment. mdpi.com This highlights the importance of the culture model in determining the biological effect of a chemical. While 2D cultures remain useful for initial screening, 3D models provide a more physiologically relevant context for detailed mechanistic studies of compounds like 5-Hydroxybenzydamine (B571449) Hydrochloride. youtube.com
Table 1: Comparison of 2D and 3D Cell Culture Models
| Feature | 2D Cell Culture | 3D Cell Culture |
|---|---|---|
| Cell Morphology | Flattened, unnatural | More natural, tissue-like |
| Cell-Cell Interactions | Limited | Extensive and more representative |
| Nutrient/Oxygen Gradients | Uniform | Gradients present, mimicking tissue |
| Gene & Protein Expression | Can differ from in vivo | More closely resembles in vivo profiles |
| Drug Sensitivity | Often more sensitive | Can exhibit increased resistance |
| Applications | High-throughput screening | Mechanistic studies, disease modeling |
Application of Complex In Vitro Models (e.g., Organoids, Organs-on-Chips) in Chemical Biology Research
To further bridge the gap between traditional in vitro models and human physiology, more complex systems like organoids and organs-on-chips have been developed. wikipedia.org
Organoids are three-dimensional, multicellular structures derived from stem cells that self-organize to replicate the architecture and function of a specific organ. researchgate.net These models are invaluable for studying organ-specific responses to chemical compounds in a more holistic manner than simple cell cultures. researchgate.netelveflow.com
Organs-on-chips (OoCs) are microfluidic devices that contain living cells in a continuously perfused microenvironment. elveflow.com This technology allows for the precise control of the cellular microenvironment, including mechanical forces and chemical gradients, to mimic the functions of a human organ. nih.gov OoCs can also be used to model the interactions between different organs. nih.gov
The integration of organoids into organ-on-a-chip platforms, creating "organoids-on-chips," offers even greater potential for mimicking human physiological responses. elveflow.com These advanced models are poised to revolutionize chemical biology research by providing more accurate and reproducible data on the efficacy and mechanisms of action of compounds. elveflow.comnih.gov For example, liver-on-a-chip models are particularly useful for assessing the potential hepatotoxicity of new chemical entities. elveflow.com
Table 2: Features of Advanced In Vitro Models
| Model Type | Description | Key Advantages |
|---|---|---|
| Organoids | Self-assembling 3D cell cultures from stem cells that mimic organ structure and function. researchgate.net | Replicates organ-specific architecture and cellular composition. elveflow.com |
| Organs-on-Chips | Microfluidic devices with living cells that simulate organ-level physiology. wikipedia.org | Allows for dynamic control of the microenvironment and modeling of tissue-tissue interfaces. elveflow.comnih.gov |
| Organoids-on-Chips | Integration of organoids into microfluidic platforms. elveflow.com | Combines the biological complexity of organoids with the controlled environment of organs-on-chips for enhanced physiological relevance. elveflow.com |
Methodological Considerations for In Vitro Assay Development and Validation in Chemical Research
The development and validation of robust and reliable in vitro assays are fundamental to chemical research. kosheeka.com Several key principles must be considered to ensure the quality and reproducibility of the data generated.
Assay Development involves a systematic process that includes:
System Design: Selecting the appropriate chemistry, materials, technology, and equipment for the assay. biopharminternational.com
Parameter Design: Optimizing assay parameters to ensure accuracy and precision, often through design of experiments (DOEs). biopharminternational.com
Tolerance Design: Defining the acceptable range of variation for critical steps in the assay to maintain consistency. biopharminternational.com
Key Considerations for Assay Development:
Specificity: The assay should be able to detect only the molecule or cellular response of interest. kosheeka.com
Sensitivity: The assay must be sensitive enough to detect the target within the expected physiological range. kosheeka.com
Dynamic Range: The range over which the assay's output is proportional to the amount of the target molecule. kosheeka.com
Reagent Stability: Ensuring that reagents are stable under the conditions of the assay, considering factors like temperature and photosensitivity. charnwooddiscovery.com
Reproducibility and Robustness: The assay should produce consistent results regardless of the operator and should not be overly sensitive to minor variations in sample preparation. kosheeka.com
Assay Validation is the process of confirming that the developed assay is suitable for its intended purpose. biopharminternational.com This involves assessing parameters such as accuracy, precision, selectivity, and stability. biopharminternational.comnih.gov The validation process should be guided by established guidelines, such as those from the International Council for Harmonisation (ICH). biopharminternational.com
The ultimate goal of assay development and validation is to create a "fit-for-purpose" assay that can reliably inform decisions in chemical research and development. kosheeka.comcharnwooddiscovery.com This is particularly crucial in early drug discovery, where in vitro assays are used to identify and characterize promising new chemical entities. charnwooddiscovery.compromega.com
Computational and Theoretical Chemistry in 5 Hydroxybenzydamine Research
Molecular Docking and Dynamics Simulations for Predicting Molecular Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as 5-Hydroxybenzydamine (B571449), interacts with a biological target, typically a protein. These methods are instrumental in understanding the mechanism of action and in the rational design of new drug candidates.
Molecular Docking Studies on Benzydamine (B159093):
Molecular docking studies have been employed to investigate the interaction of Benzydamine with various biological targets. For instance, in a study exploring its potential as a direct inhibitor of tumor necrosis factor-alpha (TNF-α), Benzydamine was identified as a putative hit from a screening of 2099 compounds. irjpms.com The estimated binding affinity of Benzydamine to TNF-α was reported, and further in silico evolution led to the design of analogs with potentially higher affinity. irjpms.com
Another study focused on the interaction of Benzydamine with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. chemrevlett.com In this research, Benzydamine was used as a reference compound, and its binding affinity was compared to that of newly synthesized benzochromenopyrimidine derivatives. chemrevlett.com The ligand affinity of Benzydamine for COX-2 provides a benchmark for its anti-inflammatory potential at the molecular level. chemrevlett.com
Furthermore, the interaction of Benzydamine with Cyclin-Dependent Kinase 2 (CDK2) has been explored through molecular docking, identifying it as a potential target for the anti-proliferative effects of the drug in esophageal squamous cell carcinoma. bohrium.comnih.gov
Molecular Dynamics Simulations:
The introduction of a hydroxyl group in 5-Hydroxybenzydamine would likely alter its interaction profile within a binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with amino acid residues of the target protein. This could lead to a different binding orientation and affinity compared to Benzydamine.
Table 1: Molecular Docking and Interaction Data for Benzydamine This table is interactive. Click on the headers to sort the data.
| Target Protein | Ligand Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -10.3 | Gln524(A), Arg513(A) | chemrevlett.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Not specified | irjpms.com |
| Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Not specified | bohrium.comnih.gov |
| Human Flavin-containing Monooxygenase 3 (hFMO3) | Not specified | Pi-Cation interaction with isoalloxazine ring | ebi.ac.uk |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties.
Electronic Structure and Reactivity of Benzydamine:
Research on Benzydamine has utilized quantum mechanical methods to understand its properties. One study employed DFT to calculate the condensed Fukui function for Benzydamine to predict its sites of metabolism by flavin-containing monooxygenase (FMO). plos.org The nucleophilicity of the nitrogen atoms was calculated to identify the most likely site of oxidation. plos.org
Another study used quantum mechanical descriptors to compare the bond lengths and angles of Benzydamine with its related compound, Bendazac. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's geometry.
The addition of a hydroxyl group to the indazole ring of 5-Hydroxybenzydamine would significantly impact its electronic structure. The hydroxyl group is an electron-donating group, which would increase the electron density of the aromatic ring system. This could, in turn, affect the molecule's reactivity, including its susceptibility to electrophilic attack and its interaction with biological targets. The pKa of the molecule would also be altered, which has implications for its ionization state at physiological pH and its ability to cross biological membranes.
Table 2: Quantum Chemical Calculation Data for Benzydamine This table is interactive. Click on the headers to sort the data.
| Calculation Method | Property | Predicted Value | Reference |
|---|---|---|---|
| DFT | Condensed Fukui Function (fA−) for N3 | 0.051 | plos.org |
| DFT | Condensed Fukui Function (fA−) for N7 | 0.045 | plos.org |
| DFT | Condensed Fukui Function (fA−) for N21 | 0.050 | plos.org |
In Silico Prediction of Molecular Behavior and Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Preclinical Research
In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug will be absorbed, distributed, metabolized, and excreted by the body.
ADME Profile of Benzydamine:
Several studies have reported the in silico predicted ADME properties of Benzydamine. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For example, a study on the potential of Benzydamine as a direct inhibitor of TNF-α also presented its predicted ADME properties, including its gastrointestinal absorption and blood-brain barrier permeation. irjpms.com
Predicted ADME Properties for 5-Hydroxybenzydamine:
The introduction of a hydroxyl group in 5-Hydroxybenzydamine would be expected to alter its ADME profile compared to Benzydamine. The hydroxyl group increases the molecule's polarity, which would likely decrease its lipophilicity (logP) and increase its aqueous solubility. This could have several consequences:
Absorption: Increased polarity might lead to lower passive diffusion across the gastrointestinal tract, potentially reducing oral bioavailability.
Distribution: A lower logP could result in a smaller volume of distribution and reduced penetration of the blood-brain barrier.
Metabolism: The hydroxyl group provides an additional site for phase II conjugation reactions, such as glucuronidation or sulfation, which could lead to more rapid metabolism and clearance.
Excretion: The increased polarity would likely facilitate renal excretion of the compound and its metabolites.
Table 3: Predicted ADME Properties for Benzydamine This table is interactive. Click on the headers to sort the data.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Weight (g/mol) | Not specified | irjpms.com |
| H-Bond Acceptors | Not specified | irjpms.com |
| H-Bond Donors | Not specified | irjpms.com |
| Heavy Atom Count | Not specified | irjpms.com |
| Rotatable Bonds | Not specified | irjpms.com |
| logP (Octanol-water partition coefficient) | Not specified | irjpms.com |
| logS (Aqueous solubility) | Not specified | irjpms.com |
| Topological Polar Surface Area (TPSA) | Not specified | irjpms.com |
| GI Absorption | Not specified | irjpms.com |
| Blood-Brain Barrier (BBB) Permeation | Not specified | irjpms.com |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-Hydroxybenzydamine Hydrochloride |
| Benzydamine |
| Bendazac |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Cyclooxygenase-2 (COX-2) |
| Cyclin-Dependent Kinase 2 (CDK2) |
| Human Flavin-containing Monooxygenase 3 (hFMO3) |
| Glucuronic Acid |
Research Methodologies and Experimental Design Considerations in 5 Hydroxybenzydamine Studies
Quantitative Research Approaches in Chemical Sciences for Mechanistic Elucidation
Quantitative research in the context of 5-Hydroxybenzydamine (B571449) hydrochloride focuses on the measurement and numerical analysis of its properties and reactions. These approaches are fundamental for elucidating reaction mechanisms and understanding the kinetics of its formation and degradation.
Key quantitative methods include:
Spectrophotometry: This technique is used for the quantitative determination of 5-Hydroxybenzydamine. For instance, its formation as a photodegradation product of benzydamine (B159093) hydrochloride can be quantified by measuring the absorbance of a solution at a specific wavelength. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method can be developed to determine the concentration of 5-Hydroxybenzydamine and its parent compound, benzydamine, in various samples. researchgate.net This method's validation would involve assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While more commonly used for volatile compounds, GC-MS can be adapted for the analysis of derivatized 5-Hydroxybenzydamine to provide both quantitative data and structural information.
Table 1: Example of Quantitative Data from a Hypothetical HPLC Analysis of 5-Hydroxybenzydamine Formation
| Time (hours) | Benzydamine Concentration (µg/mL) | 5-Hydroxybenzydamine Concentration (µg/mL) |
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.8 |
| 2 | 72.1 | 27.9 |
| 4 | 51.5 | 48.5 |
| 8 | 26.8 | 73.2 |
This table is for illustrative purposes and does not represent actual experimental data.
Mechanistic elucidation often involves studying the reaction under various conditions (e.g., different pH, temperature, or in the presence of catalysts or quenchers) and using the quantitative data to build kinetic models. For example, understanding the photolytic formation of 5-hydroxybenzydamine from benzydamine involves irradiating solutions under controlled conditions and quantifying the products over time. researchgate.netresearchgate.net
Qualitative Research Approaches for Exploratory Chemical and Biological Studies
Qualitative research in chemical and biological studies of 5-Hydroxybenzydamine hydrochloride aims to explore and understand the nature of phenomena rather than their quantity. nih.gov This approach is particularly valuable in the initial stages of research for generating hypotheses and identifying key areas for further quantitative investigation.
Qualitative methods in this context can include:
Document Analysis: A systematic review of existing scientific literature, patents, and chemical databases can provide qualitative insights into the known properties, synthesis methods, and biological activities of 5-Hydroxybenzydamine and related compounds. scirp.orgresearchgate.net This can help in identifying knowledge gaps and formulating new research questions.
Case Studies: In-depth investigations of specific reaction pathways or biological interactions can be considered a form of case study. sixthfactor.com For example, a detailed study of the photodegradation of benzydamine to form 5-hydroxybenzydamine under specific environmental conditions would provide rich, contextual information. researchgate.netresearchgate.net
Grounded Theory: This approach involves developing theories based on systematically collected and analyzed data. researchgate.net In the context of 5-Hydroxybenzydamine, researchers might observe unexpected reaction products or biological effects and use these observations to develop a new theoretical framework for its reactivity.
While less common in traditional chemistry, these qualitative approaches provide a deeper, more holistic understanding of the compound beyond simple numerical data. nih.govscirp.org They answer the "why" and "how" behind the observed phenomena.
Mixed Methods Research Design for Comprehensive Investigations
Mixed methods research combines both quantitative and qualitative approaches within a single study to gain a more comprehensive understanding. harvard.edunih.goved.gov This integrated approach can provide a more complete picture of the chemical and biological profile of this compound.
A mixed-methods design for studying 5-Hydroxybenzydamine could involve:
Exploratory Sequential Design: A qualitative phase of exploratory experiments (e.g., broad-spectrum reactivity screening) could be used to identify interesting phenomena, which are then investigated in a second, quantitative phase (e.g., detailed kinetic studies of a specific reaction). harvard.edu
Convergent Parallel Design: Quantitative data (e.g., HPLC quantification of reaction products) and qualitative data (e.g., spectroscopic identification of novel byproducts) could be collected simultaneously and then integrated to provide a more complete understanding of a chemical transformation. ed.gov
Explanatory Sequential Design: Quantitative results (e.g., an unexpected high yield of 5-Hydroxybenzydamine under certain conditions) could be followed by a qualitative phase to explain these findings (e.g., using spectroscopic methods to identify a catalytic intermediate). harvard.edu
The rationale for using mixed methods includes triangulation of data, complementarity to enhance understanding, and expansion of the research scope. emeraldgrouppublishing.com
Table 2: Example of a Mixed-Methods Research Design for 5-Hydroxybenzydamine Studies
| Research Phase | Method | Data Type | Purpose |
| Phase 1: Exploration | Qualitative (Literature Review, Exploratory Reactions) | Textual, Observational | Identify knowledge gaps and generate hypotheses about reaction pathways. |
| Phase 2: Quantification | Quantitative (HPLC, Spectrophotometry) | Numerical | Quantify the formation of 5-Hydroxybenzydamine under various conditions. |
| Phase 3: Integration | Mixed (Data Triangulation and Interpretation) | Combined | Develop a comprehensive model of the formation and reactivity of 5-Hydroxybenzydamine. |
Advanced Statistical Analysis and Data Interpretation in Chemical Research
Regardless of the research approach, rigorous statistical analysis is crucial for interpreting the data obtained from studies on this compound.
Descriptive Statistics: This includes calculating the mean, standard deviation, and confidence intervals for quantitative data, which is essential for reporting the precision and accuracy of analytical methods. researchgate.net
Inferential Statistics: Techniques like hypothesis testing (e.g., t-tests, ANOVA) are used to determine if the observed differences in experimental results are statistically significant. researchgate.net For example, comparing the yield of 5-Hydroxybenzydamine in the presence and absence of a catalyst.
Regression Analysis: This is used to model the relationship between variables, such as the rate of formation of 5-Hydroxybenzydamine as a function of temperature or reactant concentration. researchgate.net
Multivariate Analysis: In complex reaction mixtures, multivariate techniques like Principal Component Analysis (PCA) can help to identify patterns and correlations in large datasets, such as those obtained from spectroscopic monitoring of a reaction over time. researchgate.net
Emerging Avenues and Future Directions in 5 Hydroxybenzydamine Hydrochloride Research
Integration of Multi-Omics Approaches for Holistic Mechanistic Understanding
A full comprehension of the mechanism of action of 5-Hydroxybenzydamine (B571449) Hydrochloride requires a systems-level approach. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful platform for a holistic understanding of how this compound interacts with biological systems. By simultaneously analyzing multiple layers of biological information, researchers can move beyond a single-target-based view and embrace a more comprehensive network pharmacology perspective.
Metabolomics, the comprehensive analysis of small-molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism in response to 5-Hydroxybenzydamine Hydrochloride. researchgate.netrsc.org This is a pertinent avenue of research, as studies on other NSAIDs have demonstrated significant alterations in metabolic pathways. researchgate.net A metabolomic analysis could uncover changes in lipid mediators, amino acids, and other key metabolites, shedding light on the downstream effects of the compound and potentially identifying novel biomarkers of its activity.
The following table outlines a conceptual framework for a multi-omics study of this compound:
| Omics Approach | Potential Research Question | Key Molecules for Analysis | Expected Insights |
| Proteomics | What are the protein targets of this compound in inflammatory cells? | Cytokines, chemokines, cyclooxygenases, lipoxygenases, signaling kinases | Identification of novel anti-inflammatory targets and pathways. |
| Metabolomics | How does this compound alter the metabolic profile of inflamed tissues? | Prostaglandins, leukotrienes, specialized pro-resolving mediators, amino acids, fatty acids | Understanding of the compound's impact on inflammatory and metabolic pathways. |
| Transcriptomics | Which genes are differentially expressed in response to this compound? | Genes encoding for inflammatory mediators, receptors, and transcription factors | Elucidation of the genetic and epigenetic regulation of the compound's effects. |
This table is interactive. Click on the headers to learn more about each omics approach.
Development of Novel Analytical Platforms for Complex Research Matrices
The accurate and sensitive quantification of this compound and its potential downstream metabolites in complex biological matrices like plasma, synovial fluid, and tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. The development of novel and robust analytical platforms is therefore a critical area of future research.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of drug metabolites. nih.gov While methods for the determination of benzydamine (B159093) and its major metabolite, benzydamine N-oxide, in human plasma have been developed, specific and validated methods for this compound are less established. mdpi.com Future research should focus on developing and validating a sensitive LC-MS/MS method for this compound. The validation of such a method would typically involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The following table provides a hypothetical set of validation parameters for a future LC-MS/MS method for this compound in human plasma, based on established guidelines and similar assays:
| Validation Parameter | Acceptance Criteria | Hypothetical Value for 5-Hydroxybenzydamine HCl |
| Linearity (r²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 85-115% | 97.5% |
| Precision (% RSD) | < 15% | 8.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 ng/mL |
This table is interactive. Hover over the parameters to see their definitions.
Beyond LC-MS/MS, the exploration of other analytical platforms, such as capillary electrophoresis and novel biosensor technologies, could offer alternative or complementary approaches for the detection and quantification of this compound in various research settings.
Interdisciplinary Research Collaborations for Enhanced Mechanistic Elucidation and Analogue Development
The complex nature of drug action and development necessitates a collaborative effort from researchers across various disciplines. The future of this compound research will greatly benefit from interdisciplinary collaborations that bring together expertise in medicinal chemistry, pharmacology, computational chemistry, and clinical research.
The synergy between medicinal chemistry and computational chemistry is particularly promising for the development of novel analogues of this compound with improved pharmacological properties. nih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of potential analogues to target proteins and to guide their rational design and synthesis. nih.govbohrium.com This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Furthermore, collaborations between academic research institutions and the pharmaceutical industry can facilitate the translation of basic research findings into clinical applications. nih.gov Academic labs often excel in fundamental mechanistic studies, while pharmaceutical companies have the resources and expertise for drug development, clinical trials, and regulatory affairs. Such partnerships can bridge the gap between discovery and therapy, ultimately benefiting patients. A successful collaboration would involve a multidisciplinary team with clear communication channels and a shared goal of advancing the therapeutic potential of this compound and its analogues. The development of novel topical formulations, for instance, would require the combined expertise of formulation scientists, pharmacologists, and clinicians to ensure optimal drug delivery and efficacy. researchgate.netnih.gov
Q & A
Q. How should researchers document methods to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail synthetic procedures, including exact reagent grades and equipment models.
- Provide spectral data (NMR shifts, HPLC chromatograms) in supplementary files.
- For biological assays, report IC values with 95% confidence intervals and statistical tests (e.g., ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
